Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves multiple synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combined triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Investigated for their dual c-Met/VEGFR-2 inhibitory activities.
Oxadiazole and thiadiazole derivatives: Studied for their biological activities.
This compound’s unique structure and diverse applications make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C15H16N4S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[(E)-1-phenylprop-1-en-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N4S2/c1-3-20-10-13-16-17-15-19(13)18-14(21-15)11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3/b11-9+ |
InChI Key |
RLROZQSCVBANQD-PKNBQFBNSA-N |
Isomeric SMILES |
CCSCC1=NN=C2N1N=C(S2)/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.